(2R,3R)-3,4',7-Trihydroxyflavanone
(2R,3R)-3,4',7-Trihydroxyflavanone
(2R, 3R)-3, 4', 7-Trihydroxyflavanone belongs to the class of organic compounds known as flavanonols. Flavanonols are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a hydroxyl group and a ketone at the carbon C2 and C3, respectively (2R, 3R)-3, 4', 7-Trihydroxyflavanone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (2R, 3R)-3, 4', 7-trihydroxyflavanone is primarily located in the cytoplasm. Outside of the human body, (2R, 3R)-3, 4', 7-trihydroxyflavanone can be found in chickpea, common bean, and lima bean. This makes (2R, 3R)-3, 4', 7-trihydroxyflavanone a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
1226-22-8
VCID:
VC0183714
InChI:
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,14-17,19H
SMILES:
C1=CC(=CC=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O
Molecular Formula:
C15H12O5
Molecular Weight:
272.25 g/mol
(2R,3R)-3,4',7-Trihydroxyflavanone
CAS No.: 1226-22-8
Main Products
VCID: VC0183714
Molecular Formula: C15H12O5
Molecular Weight: 272.25 g/mol
CAS No. | 1226-22-8 |
---|---|
Product Name | (2R,3R)-3,4',7-Trihydroxyflavanone |
Molecular Formula | C15H12O5 |
Molecular Weight | 272.25 g/mol |
IUPAC Name | 3,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,14-17,19H |
Standard InChIKey | VRTGGIJPIYOHGT-LSDHHAIUSA-N |
Isomeric SMILES | C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O |
SMILES | C1=CC(=CC=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Appearance | Powder |
Melting Point | 207-208°C |
Physical Description | Solid |
Description | (2R, 3R)-3, 4', 7-Trihydroxyflavanone belongs to the class of organic compounds known as flavanonols. Flavanonols are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a hydroxyl group and a ketone at the carbon C2 and C3, respectively (2R, 3R)-3, 4', 7-Trihydroxyflavanone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (2R, 3R)-3, 4', 7-trihydroxyflavanone is primarily located in the cytoplasm. Outside of the human body, (2R, 3R)-3, 4', 7-trihydroxyflavanone can be found in chickpea, common bean, and lima bean. This makes (2R, 3R)-3, 4', 7-trihydroxyflavanone a potential biomarker for the consumption of these food products. |
PubChem Compound | 3512634 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume